alpha-Angelica lactone

Description

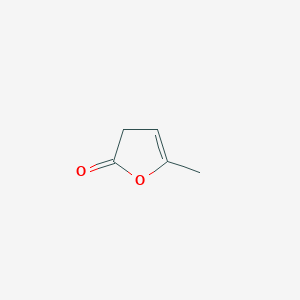

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3H-furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTQFLOTGBBMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047693 | |

| Record name | alpha-Angelica lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-12-8 | |

| Record name | α-Angelica lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Angelica lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylfuran-2(3H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Angelica lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-PENTENOIC ACID.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29CRF6L9C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

α-Angelica Lactone: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Angelica lactone, a naturally occurring five-membered unsaturated γ-lactone, has garnered significant interest due to its presence in various plant species and its notable biological activities. Historically, its synthesis predates its isolation from natural sources, with early reports dating back to the late 19th century. This document provides a comprehensive overview of the discovery and history of α-Angelica lactone, detailed experimental protocols for its synthesis and the assessment of its biological effects, and a summary of its key quantitative data. Furthermore, it elucidates the signaling pathway through which α-Angelica lactone is believed to exert its chemopreventive effects, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and History

The first documented chemical synthesis of α-Angelica lactone was reported by the German chemist Ludwig Wolff in the 1880s.[1][2] In his 1885 publication, Wolff described the formation of α-Angelica lactone through the distillation of levulinic acid, a process that involves an intramolecular condensation and dehydration.[1] This synthesis represented a significant early achievement in lactone chemistry. Further studies by Thiele and Tischbein in the early 20th century contributed to the understanding of the chemical properties and reactivity of angelica lactones.

While its synthesis was established early on, the identification of α-Angelica lactone as a natural product came later. It is found in a variety of plants, most notably in the essential oils of Angelica archangelica, from which it derives its name.[3] It has also been identified as a constituent of licorice, honey, and tobacco.[4][5][6] Its presence in these natural sources has led to its use as a flavoring agent in the food and tobacco industries.[3] In recent years, research has focused on the biological activities of α-Angelica lactone, particularly its potential as a chemopreventive agent.[7]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of α-Angelica lactone is provided in the tables below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of α-Angelica Lactone

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₂ | [8] |

| Molecular Weight | 98.10 g/mol | [8] |

| CAS Number | 591-12-8 | [8] |

| Appearance | Colorless to light yellow oily liquid | [9] |

| Melting Point | 13-17 °C | [6] |

| Boiling Point | 55-56 °C at 12 mmHg | [6] |

| Density | 1.092 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.448 | [6] |

| Solubility | Soluble in water (5g/100mL) and alcohol. | [10] |

Table 2: Spectroscopic Data References for α-Angelica Lactone

| Spectroscopic Technique | Database/Reference |

| ¹H NMR | ChemicalBook[11] |

| ¹³C NMR | ChemicalBook[11] |

| Mass Spectrometry (MS) | PubChem (CID 11559)[12] |

| Infrared (IR) Spectroscopy | ChemicalBook[11] |

| Raman Spectroscopy | ChemicalBook[11] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of α-Angelica lactone from levulinic acid and for the assessment of its biological activity on key detoxification enzymes.

Synthesis of α-Angelica Lactone from Levulinic Acid

The most common and historically significant method for synthesizing α-Angelica lactone is through the dehydration of levulinic acid. This can be achieved with or without a catalyst.

3.1.1. Catalyst-Free Synthesis via Vacuum Distillation

This method, adapted from early reports and later patented procedures, relies on the thermal dehydration of levulinic acid under reduced pressure.[13]

-

Materials:

-

Levulinic acid

-

Distillation apparatus with a vacuum pump and a cold trap

-

Heating mantle

-

Thermometer

-

Receiving flask

-

-

Procedure:

-

Set up the distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Place levulinic acid into the distillation flask.

-

Begin heating the distillation flask to a pot temperature of 150-175 °C using the heating mantle.

-

Gradually apply vacuum to the system, maintaining a pressure between 17 and 50 mmHg.

-

Water and α-Angelica lactone will begin to distill over. The overhead distillate temperature should be maintained below 120 °C.

-

Collect the distillate, which will consist of a mixture of α-Angelica lactone and water.

-

Separate the α-Angelica lactone from the water layer. The lactone can be further purified by fractional distillation under reduced pressure.

-

3.1.2. Acid-Catalyzed Synthesis

The use of an acid catalyst can facilitate the dehydration of levulinic acid at lower temperatures.

-

Materials:

-

Levulinic acid

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like SO₄²⁻/ZrO₂)[9]

-

Reaction flask with a magnetic stirrer and a reflux condenser connected to a distillation setup

-

Heating mantle

-

Vacuum pump

-

-

Procedure:

-

To the levulinic acid in the reaction flask, add 1-10% by weight of the acid catalyst.[9]

-

Heat the mixture to 100-150 °C with stirring.[9]

-

Apply a vacuum of 20-150 mmHg to the system.[9]

-

As the reaction proceeds, α-Angelica lactone and water will distill from the reaction mixture. Unreacted levulinic acid will reflux back into the flask.

-

The collected distillate is then purified, typically by fractional distillation, to yield pure α-Angelica lactone.

-

Biological Activity Assays

α-Angelica lactone has been shown to enhance the activity of key phase II detoxification enzymes, Glutathione (B108866) S-Transferase (GST) and UDP-Glucuronosyltransferase (UGT).[7] Standard protocols for assaying the activity of these enzymes are provided below.

3.2.1. Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay is based on the GST-catalyzed conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

-

Materials:

-

Cell or tissue lysate containing GST

-

Phosphate buffered saline (PBS), pH 6.5

-

100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol

-

100 mM reduced glutathione (GSH) solution

-

UV-Vis spectrophotometer and cuvettes

-

-

Procedure:

-

Prepare an assay cocktail by mixing 980 µL of PBS (pH 6.5), 10 µL of 100 mM CDNB, and 10 µL of 100 mM GSH for each reaction.[11]

-

In a cuvette, add 900 µL of the assay cocktail.

-

Add 100 µL of the cell or tissue lysate to the cuvette and mix immediately.

-

For a blank control, add 100 µL of PBS instead of the sample lysate.

-

Measure the increase in absorbance at 340 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[11]

-

The rate of reaction (ΔA₃₄₀/min) is determined from the linear portion of the curve.

-

GST activity is calculated using the molar extinction coefficient of the product (ε = 9.6 mM⁻¹cm⁻¹).

-

3.2.2. UDP-Glucuronosyltransferase (UGT) Activity Assay

This fluorometric assay measures UGT activity by tracking the decrease in fluorescence of a specific substrate as it is glucuronidated.

-

Materials:

-

Microsomal preparations or cell lysates containing UGT

-

UGT Assay Buffer

-

UGT substrate (a fluorescent probe)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Alamethicin (B1591596) (a pore-forming peptide to permeabilize microsomal vesicles)

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a standard curve using a known concentration of the fluorescent UGT substrate.

-

Treat the microsomal preparations with alamethicin to ensure access of substrates and cofactors to the enzyme.[14]

-

In a 96-well black plate, add the prepared microsomal sample.

-

To initiate the reaction, add the UGT substrate and UDPGA to the wells. A control reaction should be run in the absence of UDPGA.[13]

-

Incubate the plate at 37 °C for a specified time (e.g., 90 minutes), protected from light.[14]

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 415/502 nm).[13]

-

UGT activity is determined by the difference in fluorescence between the reactions with and without UDPGA, and is quantified using the standard curve.

-

Biological Activity and Signaling Pathway

α-Angelica lactone is recognized as a naturally occurring anticarcinogen.[7] Its chemopreventive effects are largely attributed to its ability to induce the expression of phase II detoxification enzymes, such as Glutathione S-Transferase (GST) and UDP-Glucuronosyltransferase (UGT).[7]

Table 3: Induction of Detoxification Enzyme Activity by α-Angelica Lactone in Wistar Rats

| Enzyme | Tissue | Treatment | % Increase in Activity | Reference |

| GST | Esophagus | 0.5% α-Angelica lactone in diet | 155% | [7] |

| GST | Stomach | 0.5% α-Angelica lactone in diet | 230% | [7] |

| GST-α | Esophagus | 0.5% α-Angelica lactone in diet | 570% | [7] |

| GST-π | Stomach | 0.5% α-Angelica lactone in diet | 1120% | [7] |

| 4-NP UGT | Small Intestine, Large Intestine, Liver | 0.5% w/w α-Angelica lactone in diet | Significant enhancement | [7] |

The induction of these protective enzymes is primarily mediated through the Keap1-Nrf2 signaling pathway. α-Angelica lactone, being an α,β-unsaturated lactone, acts as a Michael acceptor.[13] The electrophilic β-carbon of the lactone can react with nucleophilic thiol groups on cysteine residues of the Keap1 protein.[13] Keap1 is a repressor protein that, under basal conditions, binds to the transcription factor Nrf2 and targets it for ubiquitination and subsequent proteasomal degradation.

The covalent modification of Keap1 by α-Angelica lactone leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction. This prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II enzymes like GST and UGT, thereby upregulating their transcription and translation.[6]

References

- 1. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keap1-Nrf2 signaling pathway: mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. metaphactory [semopenalex.org]

- 9. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Core Chemical Properties and Structure of α-Angelica Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for α-Angelica lactone. The information is curated for professionals in research and development, with a focus on quantitative data and detailed methodologies.

Chemical Structure and Identification

α-Angelica lactone, systematically named 5-methyl-3H-furan-2-one, is a naturally occurring butenolide.[1] It is classified as an angelica lactone and is a tautomer of β-angelica lactone.[1][2][3] Its structure consists of a five-membered unsaturated lactone ring with a methyl group at the 5-position.

Diagram: Chemical Structure of α-Angelica Lactone

Caption: Chemical structure of α-Angelica lactone.

The following table summarizes the key identifiers for α-Angelica lactone.

| Identifier | Value |

| IUPAC Name | 5-methyl-3H-furan-2-one[1] |

| Synonyms | 5-Methyl-2(3H)-furanone, 4-Hydroxy-3-pentenoic acid γ-lactone[1][4] |

| CAS Number | 591-12-8[1][3] |

| Molecular Formula | C₅H₆O₂[1][3][4] |

| Molecular Weight | 98.10 g/mol [1][3][4] |

| Canonical SMILES | CC1=CCC(=O)O1[1][5] |

| InChI Key | QOTQFLOTGBBMEX-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

α-Angelica lactone is a colorless to light yellow liquid at room temperature. It possesses a characteristic sweet and herbaceous odor.[2]

| Property | Value |

| Physical State | Liquid[5] |

| Melting Point | 13-17 °C[2][3][5] |

| Boiling Point | 55-56 °C at 12 mmHg[2][3][5] |

| Density | 1.092 g/mL at 25 °C[2][3][5] |

| Refractive Index (n20/D) | 1.448[2][3][5] |

| Flash Point | 68 °C (closed cup)[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of α-Angelica lactone. The following table summarizes key spectral data.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data available, specific shifts depend on the solvent used.[6] |

| ¹³C NMR | Data available.[6][7] |

| Mass Spectrometry (GC-MS) | Top m/z peaks: 55, 98, 43.[1] |

| Infrared (IR) Spectroscopy | FTIR spectra are available from various databases.[1] |

| Raman Spectroscopy | FT-Raman spectra have been recorded.[1] |

Experimental Protocols

A. Isomerization of α-Angelica Lactone to β-Angelica Lactone

This protocol describes a method for the base-catalyzed isomerization of α-Angelica lactone to its β-isomer, which is often used as a starting material for Diels-Alder reactions.[8][9]

Materials:

-

α-Angelica lactone (98%)

-

Triethylamine (distilled over KOH)

-

Argon atmosphere

-

Heating mantle, condenser, distillation head

-

Round bottom flask

Procedure:

-

A round bottom flask is charged with α-angelica lactone.

-

Triethylamine (5 mol-%) is added to the flask.

-

The mixture is heated to 100 °C under an argon atmosphere, with a condenser attached.

-

The reaction is monitored by ¹H-NMR until the desired ratio of β/α-angelica lactone (e.g., 90-95 / 10-5) is achieved, which typically takes around 1.5 hours.[7]

-

Once the desired equilibrium is reached, the condenser is replaced with a distillation head.

-

Vacuum distillation is performed to separate the isomers. The α-isomer can be collected as an early fraction and reused in subsequent isomerization reactions.[7]

Diagram: Isomerization Workflow

Caption: Workflow for the isomerization of α- to β-angelica lactone.

B. General Protocol for Spectroscopic Analysis

Objective: To confirm the identity and purity of an α-Angelica lactone sample.

Materials:

-

α-Angelica lactone sample

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR

-

NMR spectrometer (e.g., 300 or 400 MHz)

-

FTIR spectrometer with an appropriate sample holder (e.g., neat liquid cell)

-

GC-MS instrument

Procedure:

-

NMR Spectroscopy:

-

Dissolve a small amount of the α-Angelica lactone sample in a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra and compare the chemical shifts, multiplicities, and integration values with literature data.[10]

-

-

Infrared Spectroscopy:

-

Place a drop of the neat liquid sample between two salt plates or on the crystal of an ATR-FTIR spectrometer.

-

Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify characteristic absorption bands, such as the C=O stretch of the lactone and C=C bond stretches.

-

-

Mass Spectrometry:

-

Dilute the sample in a volatile solvent.

-

Inject the sample into the GC-MS system.

-

Analyze the resulting mass spectrum, paying attention to the molecular ion peak and the fragmentation pattern. Compare with database entries.[1]

-

Biological Activity and Signaling Pathways

α-Angelica lactone is recognized as a naturally occurring anticarcinogen and chemopreventive agent.[2][11] Its primary mechanism of action involves the induction of Phase II detoxification enzymes, specifically glutathione-S-transferase (GST) and UDP-glucuronosyltransferase (UGT).[3][11]

Mechanism of Action: α-Angelica lactone enhances the synthesis of glutathione (B108866) and increases the activity of GST and UGT enzymes in various tissues, including the esophagus, stomach, intestine, and liver.[2][3][11] These enzymes play a critical role in detoxifying carcinogens and other xenobiotics by conjugating them with endogenous molecules (like glutathione or glucuronic acid), thereby increasing their water solubility and facilitating their excretion from the body. This selective enhancement of detoxification pathways contributes to its chemoprotective effects.[11]

Diagram: Chemopreventive Signaling of α-Angelica Lactone

Caption: Induction of detoxification enzymes by α-Angelica lactone.

References

- 1. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 591-12-8 [chemicalbook.com]

- 3. This compound CAS#: 591-12-8 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. α-当归内酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(591-12-8) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Scalable synthesis and polymerisation of a β-angelica lactone derived monomer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

alpha-Angelica lactone spectroscopic data analysis (NMR, IR, MS)

A Comprehensive Guide to the Spectroscopic Analysis of α-Angelica Lactone

Introduction

α-Angelica lactone (5-methyl-2(3H)-furanone) is a naturally occurring lactone found in various plants, including angelica species. It is a valuable compound in the fields of flavor and fragrance chemistry and serves as a versatile building block in organic synthesis. A thorough understanding of its structural features through spectroscopic analysis is crucial for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of α-Angelica lactone, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The spectroscopic data for α-Angelica lactone is summarized in the following tables, providing a clear and concise reference for its key characterization parameters.

Table 1: ¹H NMR Spectroscopic Data for α-Angelica Lactone

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~5.14 | m | |

| H-4 | ~3.17 | m | |

| CH₃ | ~2.00 | s |

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for α-Angelica Lactone

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 (C=O) | ~174 |

| C-5 | ~154 |

| C-4 | ~101 |

| C-3 | ~80 |

| CH₃ | ~14 |

Note: The specific chemical shifts were recorded in CDCl₃.[1]

Table 3: IR Spectroscopic Data for α-Angelica Lactone

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (lactone) | ~1740-1780 | Strong, characteristic carbonyl stretch |

| C=C | ~1650 | Alkene stretch |

| C-O | ~1100-1250 | Ester C-O stretch |

| C-H | ~2900-3000 | Aliphatic C-H stretch |

Table 4: Mass Spectrometry Data for α-Angelica Lactone

| Ion Type | m/z | Relative Intensity |

| [M]⁺ | 98 | High |

| [M-CH₃]⁺ | 83 | Moderate |

| [M-CO]⁺ | 70 | Moderate |

| [C₄H₅]⁺ | 55 | High (often the base peak) |

| [C₂H₃O]⁺ | 43 | High |

Note: Fragmentation patterns can be influenced by the ionization technique used.[2]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for α-Angelica lactone are provided below. These protocols are designed to be adaptable to standard laboratory equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of α-Angelica lactone in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

2. ¹H NMR Data Acquisition:

-

The ¹H NMR spectrum can be recorded on a 400 MHz or 600 MHz spectrometer.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Use a standard single-pulse experiment.

-

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Perform baseline correction.

-

3. ¹³C NMR Data Acquisition:

-

The ¹³C NMR spectrum can be recorded on a 101 MHz or 151 MHz spectrometer.

-

Instrument Setup:

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

-

Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio, due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).

-

Perform baseline correction.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.[4]

-

Place a single drop of neat α-Angelica lactone directly onto the crystal.[5]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[4]

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

3. Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

-

Prepare a dilute solution of α-Angelica lactone (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[6]

-

Ensure the solution is free from particles by filtration if necessary.[7]

-

Transfer the sample to a 1.5 mL glass autosampler vial.[6]

2. GC-MS Analysis:

-

Gas Chromatography (GC) Parameters:

-

Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

-

Injector: Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio).[8]

-

Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.[8]

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 2 minutes.[8]

-

-

Mass Spectrometry (MS) Parameters:

3. Data Processing:

-

Identify the peak corresponding to α-Angelica lactone in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of α-Angelica lactone.

Caption: Spectroscopic analysis workflow for α-Angelica lactone.

Caption: Integration of multimodal spectroscopic data.

References

- 1. alpha-Angelica lactone(591-12-8) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. benchchem.com [benchchem.com]

The Enigmatic Origins of α-Angelica Lactone: A Technical Guide to Its Putative Biosynthesis in Plants

For Immediate Release

A Deep Dive into the Cellular Machinery Behind a Key Bioactive Compound

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current understanding and putative biosynthetic pathways of α-Angelica lactone in the plant kingdom. While the precise enzymatic steps remain an area of active investigation, this document synthesizes established biochemical principles to propose potential routes for its formation, providing a foundational framework for future research.

Introduction

Alpha-Angelica lactone (α-AL), a member of the butenolide class of compounds, is a significant bioactive molecule found in various plant species, notably within the Angelica genus. Its diverse pharmacological activities have spurred interest in its potential for drug development. Understanding its biosynthesis is paramount for optimizing its production through metabolic engineering and synthetic biology approaches. This guide delineates the two most probable biosynthetic routes to α-AL: the Polyketide Pathway and the Mevalonate (B85504) Pathway, based on the core principles of plant secondary metabolism.

Putative Biosynthetic Pathways of α-Angelica Lactone

The biosynthesis of the C5 carbon skeleton of α-Angelica lactone is not definitively established in plants. However, based on the known biosynthesis of other lactones and isoprenoids, two primary pathways are hypothesized to be involved.

The Polyketide Pathway Hypothesis

The polyketide pathway involves the sequential condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, by a polyketide synthase (PKS) enzyme. This pathway is a common route for the synthesis of a wide array of secondary metabolites in plants.

Proposed Steps:

-

Initiation: An acetyl-CoA molecule serves as the starter unit, binding to the PKS.

-

Elongation: One molecule of malonyl-CoA is decarboxylated and condenses with the acetyl-CoA, forming a four-carbon β-ketoacyl-ACP intermediate.

-

Processing: The β-keto group is then likely reduced to a hydroxyl group by a ketoreductase (KR) domain within the PKS.

-

Cyclization and Release: The resulting 4-hydroxy-acyl intermediate is proposed to undergo intramolecular cyclization and dehydration, catalyzed by a thioesterase (TE) or a specialized cyclase domain, to yield the α,β-unsaturated lactone ring of α-Angelica lactone.

The Mevalonate Pathway Hypothesis

The mevalonate (MVA) pathway is the primary route for the biosynthesis of isoprenoids. While typically associated with larger molecules, it is conceivable that a C5 intermediate could be modified to form α-Angelica lactone.

Proposed Steps:

-

Formation of C5 units: Three molecules of acetyl-CoA are converted to mevalonic acid, which is subsequently decarboxylated and phosphorylated to yield the fundamental C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Modification of a C5 intermediate: It is hypothesized that an intermediate derived from IPP or DMAPP, such as a hydroxylated C5 acid, could undergo enzymatic oxidation and subsequent lactonization to form the butenolide ring. The specific enzymes that would catalyze these transformations are currently unknown.

An In-depth Technical Guide to the Natural Sources and Isolation of α-Angelica Lactone

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Angelica lactone (α-AL), a member of the butenolide class of organic compounds, is a naturally occurring lactone recognized for its distinct sweet, herbaceous, and tobacco-like aroma. Beyond its applications in the flavor and fragrance industries, α-Angelica lactone has garnered significant attention from the scientific community for its potential chemopreventive properties. This technical guide provides a comprehensive overview of the primary natural sources of α-Angelica lactone and details the principal methodologies for its extraction, isolation, and purification. The content herein is intended to serve as a practical resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of α-Angelica Lactone

This compound is distributed across various plant species, though its concentration can vary significantly depending on the plant part, geographical location, and harvesting time. The primary sources are concentrated within the Apiaceae family, particularly in the genera Angelica and Levisticum.

The most notable plant sources include:

-

Levisticum officinale (Lovage): The roots of the lovage plant are a particularly rich source of α-Angelica lactone. The essential oil derived from lovage root is known for its strong, spicy aroma, which is partly attributable to its lactone content.[1]

-

Angelica Species: Several species within the Angelica genus, such as Angelica archangelica (Garden Angelica) and Angelica sinensis (Dong Quai), are known to contain α-Angelica lactone.[2][3] The essential oils are typically extracted from the roots of these plants.[2]

-

Other Reported Sources: The compound has also been identified in a variety of other natural products, including licorice, honey, Picea abies (Norway spruce), Arctostaphylos uva-ursi (Bearberry), and Tamarindus indica (Tamarind).[4][5]

Table 1: Summary of Natural Sources of α-Angelica Lactone

| Natural Source | Plant Family | Part(s) Used | Typical Isolation Method(s) | Notes |

| Levisticum officinale (Lovage) | Apiaceae | Roots | Steam Distillation, Solvent Extraction | Considered a primary commercial source for the natural isolate.[1] |

| Angelica archangelica | Apiaceae | Roots | Steam Distillation, Supercritical CO₂ Extraction | Essential oil is a key product.[2][6] |

| Angelica sinensis | Apiaceae | Roots | Steam Distillation, Supercritical CO₂ Extraction | A prominent herb in Traditional Chinese Medicine.[7][8] |

| Licorice (Glycyrrhiza glabra) | Fabaceae | Roots | Solvent Extraction | α-AL contributes to its complex flavor profile.[4] |

| Honey | - | - | - | Found as a minor volatile component.[4] |

| Picea abies (Norway Spruce) | Pinaceae | - | - | Reported presence in scientific literature.[5] |

| Arctostaphylos uva-ursi | Ericaceae | - | - | Reported presence in scientific literature.[5] |

| Tamarindus indica | Fabaceae | - | - | Reported presence in scientific literature.[5] |

Isolation and Purification Methodologies

The isolation of α-Angelica lactone from its natural sources relies on techniques that exploit its volatility and polarity. The choice of method depends on factors such as the starting plant material, desired yield and purity, and the scale of the operation.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting volatile compounds like α-Angelica lactone from plant materials, particularly from the roots of Angelica and Levisticum species.[1][2] The process involves passing steam through the plant matrix, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the water vapor. The resulting distillate separates into an aqueous layer (hydrosol) and the essential oil layer containing the lactone.

-

Advantages: Relatively simple and cost-effective equipment, suitable for large-scale production.

-

Disadvantages: High temperatures can potentially lead to thermal degradation of some compounds. Yields can be lower compared to other methods.[7]

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction, most commonly using carbon dioxide (SC-CO₂), is a modern "green" extraction technique.[6] When CO₂ is heated and pressurized above its critical point (31.1 °C and 73.9 bar), it enters a supercritical state where it exhibits properties of both a liquid and a gas. This allows it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating temperature and pressure, the selectivity of the extraction can be finely tuned.

-

Advantages: High selectivity, no solvent residue in the final product, low operating temperatures prevent degradation of thermolabile compounds.

-

Disadvantages: High initial capital cost for equipment.

Solvent Extraction and Chromatography

This classical approach involves the extraction of the compound from the plant material using an organic solvent, followed by purification steps. The initial extraction can be performed by maceration, percolation, or Soxhlet extraction using solvents of varying polarity, such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297).[9][10] The resulting crude extract is then concentrated and subjected to column chromatography for purification. Silica (B1680970) gel is a common stationary phase, and a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is used to elute the fractions.[10][11]

-

Advantages: High recovery of the target compound, adaptable to various scales (from laboratory to pilot).

-

Disadvantages: Use of potentially hazardous organic solvents, can be time-consuming and labor-intensive, requires multiple steps.

Table 2: Comparison of Key Isolation Methodologies

| Parameter | Steam Distillation | Supercritical Fluid Extraction (SC-CO₂) | Solvent Extraction & Chromatography |

| Principle | Co-distillation with steam | Dissolution in supercritical fluid | Differential solubility and adsorption |

| Typical Yield | 0.3% - 0.7% (volatile oil from A. sinensis)[7] | 0.13% - 0.55% (volatile oil from A. archangelica)[6] | Variable, can be high but requires optimization |

| Purity of Initial Extract | Moderate to High | High | Low to Moderate (requires further purification) |

| Operating Temperature | ~100 °C | Low (e.g., 40-60 °C)[6] | Room Temperature to Solvent Boiling Point |

| Solvent Used | Water | Carbon Dioxide (often with co-solvents) | Organic Solvents (e.g., Hexane (B92381), EtOAc, EtOH) |

| Key Advantage | Cost-effective, well-established | "Green" solvent, high selectivity | High recovery, versatile |

| Key Disadvantage | Thermal degradation risk, lower yield | High equipment cost | Solvent residue, multi-step process |

Detailed Experimental Protocols

Protocol 1: Steam Distillation of Angelica Root Oil

This protocol provides a general procedure for isolating volatile oils containing α-Angelica lactone from dried plant roots.

-

Preparation of Plant Material:

-

Take 500 g of dried and coarsely powdered Angelica archangelica or Levisticum officinale roots.

-

Optional: Soak the powdered material in water for 2-3 hours prior to distillation to improve oil yield.[7]

-

-

Apparatus Setup:

-

Assemble a steam distillation apparatus consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a Clevenger-type apparatus).[12]

-

Ensure all glass joints are properly sealed.

-

-

Distillation:

-

Place the prepared root material into the biomass flask.

-

Begin passing steam from the generator through the plant material.

-

Heat the biomass flask gently to prevent condensation.

-

Continue the distillation for 3-4 hours, collecting the distillate in the receiver.

-

-

Separation and Drying:

-

The essential oil will form a layer separate from the aqueous hydrosol.

-

Carefully separate the oil layer using a separatory funnel.

-

Dry the collected oil over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.

-

Store the oil in a sealed, dark glass vial at 4 °C. Further purification can be achieved via fractional distillation or chromatography.

-

Protocol 2: Supercritical CO₂ Extraction (SFE) of Angelica Roots

This protocol outlines the extraction using SC-CO₂, based on parameters reported for Angelica species.[6]

-

Preparation of Plant Material:

-

Grind 100 g of dried Angelica roots to a fine powder (particle size < 1 mm) to maximize surface area.

-

Dry the powder in an oven at 40 °C to remove excess moisture.

-

-

Extraction Procedure:

-

Pack the ground material into the SFE extraction vessel.

-

Set the extraction parameters. A typical starting point for Angelica root is:

-

Pressure: 200 bar

-

Temperature: 40 °C

-

CO₂ Flow Rate: 2 L/min

-

-

Begin pumping supercritical CO₂ through the vessel.

-

The extraction is typically run for 1-2 hours.

-

-

Collection and Analysis:

-

The extract is collected in a separator vessel after the CO₂ is depressurized.

-

The resulting extract is a concentrated oil.

-

The yield can be determined gravimetrically. The composition, including the percentage of α-Angelica lactone, should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol 3: Solvent Extraction and Column Chromatography

This protocol describes a standard laboratory-scale method for isolating lactones from a crude plant extract.[9][13]

-

Solvent Extraction:

-

Macerate 200 g of dried, powdered plant material in 1 L of 95% ethanol at room temperature for 48 hours with occasional agitation.

-

Filter the mixture and collect the ethanol extract. Repeat the extraction on the plant residue with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Liquid-Liquid Partitioning (Optional):

-

Dissolve the crude extract in a methanol/water mixture (e.g., 9:1).

-

Perform a liquid-liquid extraction with a non-polar solvent like hexane to remove fats and lipids.

-

Subsequently, extract the aqueous methanol phase with a solvent of medium polarity, such as ethyl acetate, where α-Angelica lactone will preferentially partition.

-

Concentrate the ethyl acetate fraction to obtain an enriched extract.

-

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a non-polar solvent (e.g., hexane).

-

Adsorb the enriched extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions containing the pure compound (identified by comparison with a standard) and evaporate the solvent to obtain isolated α-Angelica lactone.

-

Mandatory Visualizations

Biological Activity Pathway

This compound has been identified as a potential chemopreventive agent. Its mechanism is partly attributed to its ability to induce phase II detoxification enzymes, such as Glutathione (B108866) S-Transferase (GST).[14][15] These enzymes play a crucial role in cellular protection by catalyzing the conjugation of glutathione (GSH) to electrophilic carcinogens, rendering them more water-soluble and easier to excrete.

References

- 1. berjeinc.com [berjeinc.com]

- 2. Angelica Essential Oil - plantsgate [plantsgate.com]

- 3. biosynth.com [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cris.vtt.fi [cris.vtt.fi]

- 7. mdpi.com [mdpi.com]

- 8. Angelica sinensis Supercritical Fluid CO2 Extract Attenuates D-Galactose-Induced Liver and Kidney Impairment in Mice by Suppressing Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ijariit.com [ijariit.com]

- 11. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 12. engineering.iastate.edu [engineering.iastate.edu]

- 13. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of rat hepatic and gastrointestinal glutathione and glutathione S-transferases by alpha-angelicalactone and flavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutathione S-transferase activity: enhancement by compounds inhibiting chemical carcinogenesis and by dietary constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Angelica Lactone (CAS 591-12-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Angelica lactone (CAS 591-12-8), a naturally occurring five-membered unsaturated γ-lactone, has garnered significant interest in the scientific community for its diverse applications, ranging from its use as a flavoring agent to its potential as a chemopreventive agent. This technical guide provides a comprehensive overview of the core properties of α-Angelica lactone, including its physicochemical characteristics, spectroscopic data, synthesis, and biological activities. Detailed experimental protocols for its synthesis and for assessing its impact on key detoxification enzymes are provided to facilitate further research and development.

Physicochemical Properties

α-Angelica lactone is a colorless to pale yellow liquid at room temperature, with a characteristic sweet, herbaceous, and somewhat tobacco-like odor.[1] It is soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[2]

| Property | Value | References |

| CAS Number | 591-12-8 | [3] |

| Molecular Formula | C₅H₆O₂ | [3] |

| Molecular Weight | 98.10 g/mol | [3] |

| IUPAC Name | 5-methylfuran-2(3H)-one | [3] |

| Synonyms | 4-Hydroxy-3-pentenoic acid γ-lactone, 5-Methyl-2(3H)-furanone | [4][5] |

| Appearance | Colorless to pale yellow liquid; white crystals when cooled | [1][6] |

| Melting Point | 13-17 °C | [1][4] |

| Boiling Point | 55-56 °C at 12 mmHg | [1][4] |

| Density | 1.092 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.448 | [1][4] |

| Flash Point | 68.33 °C (155 °F) | [7] |

| Solubility | Soluble in ethanol and ether; slightly soluble in water. | [2][6] |

| InChI | InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3 | [3] |

| SMILES | CC1=CCC(=O)O1 | [3] |

Spectroscopic Data

The structural elucidation of α-Angelica lactone is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Spectral data for ¹H NMR of α-Angelica lactone is available and can be accessed through various chemical databases.[8]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct peaks corresponding to the five carbon atoms in the molecule.[3]

Infrared (IR) Spectroscopy

The IR spectrum of α-Angelica lactone exhibits characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is typically observed for the C=O (carbonyl) group of the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry data reveals a molecular ion peak corresponding to the molecular weight of α-Angelica lactone (98.10 g/mol ).[3]

Synthesis

α-Angelica lactone can be synthesized through the dry distillation of levulinic acid.[1] This process involves the intramolecular dehydration and cyclization of levulinic acid to form the lactone.

Experimental Protocol: Synthesis of α-Angelica Lactone from Levulinic Acid

This protocol is based on the general principle of levulinic acid distillation.[4]

Materials:

-

Levulinic acid

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum source

-

Heating mantle

-

Acid catalyst (optional, e.g., a small amount of sulfuric acid or a solid acid catalyst)[6]

Procedure:

-

Set up the distillation apparatus for vacuum distillation.

-

Place levulinic acid in the round-bottom flask. An acid catalyst can be added to facilitate the reaction.[6]

-

Heat the flask to a pot temperature of 150-175 °C under a reduced pressure of 17-50 mmHg.[4]

-

α-Angelica lactone and water will distill over. Collect the distillate in the receiving flask.

-

The overhead distillate temperature should be maintained below 120 °C.[4]

-

Separate the water from the collected distillate.

-

The crude α-Angelica lactone can be further purified by fractional distillation.

Characterization: The identity and purity of the synthesized α-Angelica lactone should be confirmed using spectroscopic methods (NMR, IR, MS) and by comparing its physicochemical properties with the literature values.

Biological Activity and Mechanism of Action

α-Angelica lactone has been identified as a promising chemopreventive agent.[1] Its primary mechanism of action involves the induction of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogenic and toxic substances.

Induction of Detoxification Enzymes

α-Angelica lactone has been shown to increase the synthesis of glutathione (B108866) (GSH) and enhance the activity of Glutathione S-Transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) in various tissues, including the esophagus, stomach, intestine, and liver.[9][10]

Experimental Protocols for Assessing Biological Activity

The following are detailed protocols for determining the effect of α-Angelica lactone on GST and UGT enzyme activities.

This spectrophotometric assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM in water)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

-

Enzyme source (e.g., rat liver cytosol or microsomes)

-

α-Angelica lactone solutions at various concentrations

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction cocktail containing phosphate buffer, GSH solution, and CDNB solution.

-

In the wells of the microplate, add the enzyme source.

-

Add different concentrations of α-Angelica lactone to the respective wells. Include a control group with no α-Angelica lactone.

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a few minutes.

-

Initiate the reaction by adding the reaction cocktail to all wells.

-

Immediately measure the absorbance at 340 nm and continue to record the absorbance at regular intervals (e.g., every minute for 5-10 minutes).

-

Calculate the rate of reaction (change in absorbance per minute).

-

GST activity is proportional to the rate of increase in absorbance. Compare the activity in the presence of α-Angelica lactone to the control.

This assay typically uses a probe substrate that becomes fluorescent or can be easily detected by LC-MS/MS after glucuronidation.

Materials:

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

UGT probe substrate (e.g., 4-methylumbelliferone (B1674119) for a fluorescent assay)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Enzyme source (e.g., rat liver microsomes)

-

α-Angelica lactone solutions at various concentrations

-

96-well microplate (black for fluorescence)

-

Microplate reader (fluorescence or LC-MS/MS)

-

Stopping solution (e.g., trichloroacetic acid)

Procedure:

-

In the wells of the microplate, add the buffer, enzyme source, and the UGT probe substrate.

-

Add different concentrations of α-Angelica lactone to the respective wells, including a control.

-

Pre-incubate the plate at 37 °C.

-

Initiate the reaction by adding UDPGA to all wells.

-

Incubate for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping solution.

-

Measure the formation of the glucuronidated product using a suitable detection method (e.g., fluorescence intensity or LC-MS/MS).

-

UGT activity is proportional to the amount of product formed. Compare the activity in the presence of α-Angelica lactone to the control.

Safety and Handling

α-Angelica lactone is a combustible liquid and should be handled with care.[11] Avoid contact with skin and eyes, and prevent inhalation of vapors.[12] Store in a cool, dry, and well-ventilated area away from sources of ignition.[12]

Conclusion

α-Angelica lactone is a versatile molecule with significant potential, particularly in the field of chemoprevention. This guide has provided a detailed overview of its core properties and methodologies for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further exploration of this promising compound.

References

- 1. Diastereoselective Organocatalytic Addition of α-Angelica Lactone to β-Halo-α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. alpha-Angelica lactone(591-12-8) 13C NMR [m.chemicalbook.com]

- 4. US2809203A - Method of converting levulinic acid into alpha angelica lactone - Google Patents [patents.google.com]

- 5. WO2005075405A1 - Preparation of levulinic acid esters from this compound and olefins - Google Patents [patents.google.com]

- 6. CN101475545B - A kind of method of preparing α-angelica lactone by levulinic acid - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, 591-12-8 [thegoodscentscompany.com]

- 9. This compound(591-12-8) IR Spectrum [chemicalbook.com]

- 10. alpha-Angelicalactone, 98% | Fisher Scientific [fishersci.ca]

- 11. This compound | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Tautomerism of α-Angelica Lactone and β-Angelica Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric relationship between α-Angelica lactone and β-Angelica lactone. The content covers the equilibrium, catalytic conditions, reaction mechanisms, and detailed experimental protocols for this isomerization, a critical transformation for these valuable bio-based platform chemicals.

Introduction to Angelica Lactone Tautomerism

Angelica lactones, derived from the biomass-derived platform chemical levulinic acid, exist as isomers that can interconvert. The two principal tautomers are α-Angelica lactone (5-methyl-2(3H)-furanone) and β-Angelica lactone (5-methyl-2(5H)-furanone). This tautomerism involves the migration of a proton and a shift in the position of the endocyclic double bond. The β-isomer, being an α,β-unsaturated lactone, is generally the more thermodynamically stable of the two. Understanding and controlling this equilibrium is crucial for the selective use of either isomer in chemical synthesis.

The Tautomeric Equilibrium

The isomerization of α-Angelica lactone to β-Angelica lactone is a reversible process that leads to a dynamic equilibrium.[1] The position of this equilibrium is influenced by factors such as the catalyst, solvent, and temperature. Under basic conditions, the equilibrium strongly favors the formation of the more stable conjugated β-isomer.[1][2]

Catalysis of the Tautomerization

The interconversion between the α- and β-forms can be achieved under various catalytic conditions, including acid, base, and enzymatic catalysis.

3.1 Base-Catalyzed Isomerization

Bases are effective catalysts for the isomerization, with organic bases such as triethylamine (B128534) being commonly employed.[2] The reaction proceeds by deprotonation at the carbon alpha to the carbonyl group, followed by reprotonation to yield the thermodynamically more stable β-isomer. This method is efficient for preparing mixtures enriched in β-Angelica lactone.[2]

3.2 Acid-Catalyzed Isomerization

Solid acid catalysts, such as Amberlyst® 36, can also catalyze the tautomerization.[3][4] However, under acidic conditions, side reactions, including polymerization and ring-opening, can occur, potentially leading to the formation of levulinic acid and other byproducts.[3][4]

3.3 Enzymatic Isomerization

Ene-reductases from the Old Yellow Enzyme (OYE) family have been shown to catalyze the isomerization of α-Angelica lactone to its β-isomer.[5] This biocatalytic approach operates under mild conditions in aqueous buffers.[5] The mechanism is believed to be a hydride-independent process involving a deprotonation-reprotonation sequence facilitated by amino acid residues in the enzyme's active site.[5]

Reaction Mechanisms

The tautomerization proceeds via different mechanisms depending on the catalytic conditions.

4.1 Base-Catalyzed Mechanism

In the presence of a base, a proton is abstracted from the carbon atom adjacent to the carbonyl group (the α-carbon) of α-Angelica lactone, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate at the γ-carbon yields the β-Angelica lactone.

4.2 Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen of α-Angelica lactone is protonated, activating the molecule. A subsequent deprotonation at the α-carbon by a conjugate base leads to the formation of an enol intermediate. Tautomerization of this enol to the more stable β-isomer drives the reaction forward.

Quantitative Data Summary

While precise thermodynamic and kinetic data for the tautomerization are not extensively reported in the literature, the following table summarizes the semi-quantitative data gathered from various studies.

| Parameter | Catalyst | Conditions | Result | Reference(s) |

| Isomer Ratio (β/α) | Triethylamine (5 mol%) | 100 °C, 1.5 hours, neat | 90-95 / 10-5 (in the reaction mixture before distillation) | [2][6] |

| Isomer Ratio (β/α) | OYE2 Enzyme | 30 °C, 15 minutes, Tris-HCl buffer (pH 7.5) | 90:10 | [5] |

| Conversion of α-AL | Amberlyst® 36 | 75 °C, 180 minutes, neat | 45.3% (with only 7.5% yield of isomers and levulinic acid, significant polymerization observed) | [3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

6.1 Base-Catalyzed Isomerization of α-Angelica Lactone

This protocol is adapted from a scalable synthesis of a β-Angelica lactone-enriched mixture.[2][6]

-

Materials:

-

α-Angelica lactone (98%, 120 g, 1.2 mol)

-

Triethylamine (5 mol%, 8.5 mL), distilled over KOH and stored under argon.

-

250 mL two-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation head and receiving flasks

-

Vacuum pump

-

-

Procedure:

-

Equip the 250 mL two-neck flask with a condenser and a magnetic stir bar.

-

Add α-Angelica lactone (120 g) to the flask, followed by triethylamine (8.5 mL).

-

Heat the mixture to 100 °C under an argon atmosphere with stirring.

-

Monitor the reaction progress by ¹H-NMR. After approximately 1.5 hours, a β/α ratio of 90-95/10-5 should be reached.

-

Replace the condenser with a distillation head.

-

Perform vacuum distillation at 6 x 10⁻² mbar.

-

Collect the fraction at 38-42 °C, which primarily contains the α-isomer and can be reused.

-

Collect the fraction at 45-50 °C, which is a mixture of angelica lactones with approximately 90 mol% of the β-isomer (expected yield: 106 g, 88%).

-

6.2 Enzymatic Isomerization of α-Angelica Lactone

This protocol is based on the isomerization using the OYE2 ene-reductase.[5]

-

Materials:

-

α-Angelica lactone

-

OYE2 enzyme solution

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Incubator/shaker

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

GC-MS for analysis

-

-

Procedure:

-

Prepare a 25 mM solution of α-Angelica lactone (55.7 mg, 0.57 mmol) in Tris-HCl buffer (50 mM, pH 7.5).

-

Add an aliquot of the OYE2 enzyme solution to achieve a final concentration of 2.2 µM.

-

Incubate the reaction mixture at 30 °C with shaking at 120 rpm.

-

After 15 minutes, the reaction should reach a β/α ratio of approximately 90:10, as determined by GC-MS analysis.

-

To isolate the product, perform an extraction of the aqueous reaction mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to yield the β-Angelica lactone-enriched product.

-

6.3 Acid-Catalyzed Isomerization of α-Angelica Lactone (General Procedure)

This is a general procedure based on studies using solid acid catalysts.[3]

-

Materials:

-

α-Angelica lactone

-

Amberlyst® 36 (or other solid acid catalyst)

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., argon or nitrogen)

-

GC or GC-MS for analysis

-

-

Procedure:

-

Dry the glassware thoroughly.

-

Charge a 50 mL three-neck round-bottom flask, fitted with a condenser, with α-Angelica lactone (e.g., 5.00 g, 51.00 mmol) and the solid acid catalyst (e.g., 250 mg of Amberlyst® 36) under an inert atmosphere.

-

Heat the reactor to the desired temperature (e.g., 75 °C) using an oil bath, with vigorous stirring (e.g., 350 rpm).

-

Monitor the reaction by taking samples periodically. Dilute the samples with a suitable solvent (e.g., 1,4-dioxane) and analyze by GC or GC-MS.

-

Note that significant formation of polymeric byproducts may be observed.

-

Mandatory Visualizations

The following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

References

- 1. Scalable synthesis and polymerisation of a β-angelica lactone derived monomer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Scalable synthesis and polymerisation of a β-angelica lactone derived monomer - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00338G [pubs.rsc.org]

- 3. Catalytic upgrading of α-angelica lactone to levulinic acid esters under mild conditions over heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00446B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sequential Enzymatic Conversion of α‐Angelica Lactone to γ‐Valerolactone through Hydride‐Independent C=C Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Solubility Profile of α-Angelica Lactone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of α-Angelica lactone in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis processes where α-Angelica lactone is utilized as a starting material or intermediate.

Quantitative Solubility Data

The solubility of α-Angelica lactone was determined at 25°C in various organic solvents. The data are presented in Table 1 to facilitate easy comparison and selection of appropriate solvent systems for different applications.

| Solvent | Solubility (g/L) |

| N,N-Dimethylformamide (DMF) | 1031.04 |

| Methanol | 655.15 |

| Acetone | 521.52 |

| 1,4-Dioxane | 510.46 |

| Ethanol | 474.88 |

| Acetonitrile | 467.49 |

| Isopropanol | 393.39 |

| Methyl Acetate | 326.12 |

| n-Propanol | 314.83 |

| n-Butanol | 231.11 |

| Isobutanol | 219.39 |

| Ethyl Acetate | 211.18 |

| Water | 102.57[1] |

| Toluene | 70.46 |

| Chloroform | Soluble[2][3] |

Note: "Soluble" indicates qualitative data where specific quantitative values were not available in the cited literature.

Experimental Protocols

The following section outlines a standard experimental methodology for determining the solubility of α-Angelica lactone in organic solvents, based on the widely accepted isothermal shake-flask method. This method is considered a reliable technique for obtaining equilibrium solubility data.

Materials and Equipment

-

Solute: α-Angelica lactone (purity ≥ 98%)

-

Solvents: A range of organic solvents of analytical grade or higher purity.

-

Apparatus:

-

Analytical balance (accurate to ± 0.1 mg)

-

Vials or flasks with screw caps (B75204) or glass stoppers

-

Constant temperature orbital shaker or water bath with shaking capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

-

Centrifuge (optional)

-

Experimental Procedure: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions: An excess amount of α-Angelica lactone is added to a known volume of the selected organic solvent in a sealed vial or flask. The addition of an excess of the solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved solute.

-

Equilibration: The vials are placed in a constant temperature shaker set at the desired temperature (e.g., 25°C). The mixtures are then agitated for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and the solute, and it is recommended to determine this experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by:

-

Filtration: A sample of the supernatant is withdrawn using a syringe and filtered through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. It is important to pre-saturate the filter with the solution to avoid loss of solute due to adsorption.

-

Centrifugation: The vials can be centrifuged at a high speed to pellet the undissolved solid, and then a sample of the clear supernatant is carefully withdrawn.

-

-

Quantification of Solute Concentration: The concentration of α-Angelica lactone in the clear, saturated filtrate or supernatant is determined using a validated analytical method.

-

Gravimetric Analysis: A known volume of the saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute), and the container with the dried residue is weighed. The mass of the dissolved solute can then be determined.

-

Chromatographic Methods (HPLC/GC): The saturated solution is appropriately diluted with the mobile phase or a suitable solvent, and the concentration is determined by comparing the peak area of the sample to a calibration curve prepared using standard solutions of α-Angelica lactone of known concentrations.

-

Spectroscopic Methods (UV-Vis): If α-Angelica lactone exhibits significant UV absorbance in the chosen solvent, a calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at a specific wavelength. The concentration of the diluted saturated solution can then be determined from its absorbance.

-

-

Data Reporting: The solubility is typically reported in units of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of α-Angelica lactone.

Caption: Workflow for determining the solubility of α-Angelica lactone.

References

α-Angelica Lactone: A Comprehensive Technical Guide on its Thermodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Angelica lactone (5-methyl-2(3H)-furanone) is a naturally occurring unsaturated γ-lactone derived from levulinic acid, a key platform chemical from biomass. Its unique structure, featuring both a lactone ring and a carbon-carbon double bond, makes it a versatile building block for the synthesis of various value-added chemicals and polymers.[1] Furthermore, α-Angelica lactone has garnered attention for its potential biological activities, including its role as a chemopreventive agent. A thorough understanding of its thermodynamic properties is crucial for the design and optimization of chemical processes involving this compound, as well as for elucidating its mechanism of action in biological systems. This technical guide provides a detailed overview of the available thermodynamic data for α-Angelica lactone, outlines the experimental methodologies for their determination, and visualizes relevant chemical and biological pathways.

Thermodynamic Properties of α-Angelica Lactone

Properties of the Monomer

The standard enthalpy of combustion and the standard enthalpy of formation of liquid α-Angelica lactone have been determined experimentally.[2]

Table 1: Standard Enthalpies of Combustion and Formation of α-Angelica Lactone (liquid) at T = 298.15 K and p = 0.1 MPa [2]

| Property | Symbol | Value (kJ/mol) |

| Standard Enthalpy of Combustion | ΔcH° | -2578.72 ± 1.20 |

| Standard Enthalpy of Formation | ΔfH° | -336.89 ± 1.23 |

Note: As of the latest literature search, comprehensive data for the standard molar entropy, standard molar Gibbs free energy of formation, and heat capacity as a function of temperature for the α-Angelica lactone monomer are not available.

Thermodynamics of Polymerization

The ring-opening polymerization of α-Angelica lactone is a key reaction, and its thermodynamic parameters have been studied. Unlike some other five-membered lactones, the polymerization of α-Angelica lactone is thermodynamically favorable under certain conditions.[2][3]

Table 2: Thermodynamic Parameters for the Polymerization of α-Angelica Lactone at p = 101.325 kPa [2][3]

| Parameter | Symbol | Value |

| Enthalpy of Polymerization (at 298 K) | ΔH°pol | -33.41 ± 1.2 kJ/mol |

| Entropy of Polymerization | ΔS°pol | -42.69 J/(mol·K) |

| Gibbs Free Energy of Polymerization | ΔG°pol | -20.68 kJ/mol |

| Ceiling Temperature | Tc | 425 K |

The negative enthalpy and entropy of polymerization indicate that the process is exothermic and leads to a more ordered state, which is typical for ring-opening polymerizations. The ceiling temperature (Tc) represents the temperature above which the polymerization is no longer thermodynamically favorable.

Experimental Protocols

The determination of the thermodynamic properties of α-Angelica lactone relies on precise calorimetric techniques. The following sections detail the general methodologies applicable to the characterization of this compound.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.

Methodology: